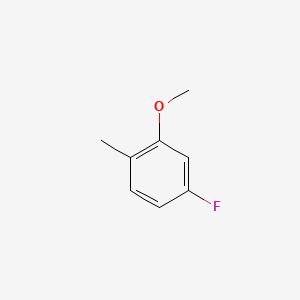

5-Fluoro-2-methylanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTIUQIZWCABPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379104 | |

| Record name | 5-Fluoro-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95729-22-9 | |

| Record name | 4-Fluoro-2-methoxy-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95729-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 4-fluoro-2-methoxy-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methylanisole (CAS: 95729-22-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylanisole, with the CAS number 95729-22-9, is a fluorinated aromatic organic compound. Its structure, featuring a fluoro, a methyl, and a methoxy group on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, safety information, and its role as a synthetic intermediate.

Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 95729-22-9 | [1][2] |

| IUPAC Name | 4-Fluoro-2-methoxy-1-methylbenzene | [3] |

| Synonyms | This compound, 4-Fluoro-2-methoxytoluene | [2] |

| Molecular Formula | C₈H₉FO | [2][3] |

| Molecular Weight | 140.157 g/mol | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Purity | ≥97.5% (GC) | [3] |

| Boiling Point | Data not available | For isomer 4-fluoro-3-methylanisole: 174.4°C at 760 mmHg[4] |

| Melting Point | Data not available | |

| Density | Data not available | For isomer 4-fluoro-3-methylanisole: 1.07 g/cm³[4] |

| Refractive Index | 1.4920-1.4960 @ 20°C | [3] |

| Solubility | Poorly soluble in water; Soluble in organic solvents. | General property of similar aromatic ethers. |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, spectral data for the related compound 5-Fluoro-2-methylaniline (CAS: 367-29-3) is available and can provide some insight into the expected spectral regions for the aromatic protons and carbons. One commercial supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, IR, and MS data for this compound, though the actual spectra are not publicly displayed.[5]

Synthesis and Reactivity

Representative Experimental Protocol: Synthesis of a Fluoroanisole Derivative

Reaction: Methylation of a fluoromethylphenol.

Materials:

-

3-Fluoro-4-methylphenol

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating plate

Procedure:

-

To a solution of 3-fluoro-4-methylphenol (1.00 g, 7.93 mmol) in 20 ml of anhydrous DMF, add potassium carbonate (3.30 g, 23.9 mmol) and methyl iodide (0.750 ml, 12.0 mmol) at room temperature under an argon atmosphere.[6]

-

Stir the reaction mixture at room temperature for 16 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent such as ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure fluoroanisole derivative.

Applications in Drug Discovery and Development

Fluorinated compounds are of significant interest in the pharmaceutical industry due to the unique properties conferred by the fluorine atom. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This compound serves as a key fluorinated building block .[7] These are small, functionalized molecules that can be readily incorporated into larger, more complex molecules during the drug discovery process. Its specific substitution pattern makes it a valuable precursor for the synthesis of a variety of scaffolds. For instance, similar fluorinated benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines.[8]

The general workflow for utilizing such building blocks in a drug discovery pipeline is illustrated in the following diagram.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. This compound(95729-22-9) 1H NMR spectrum [chemicalbook.com]

- 6. 3-FLUORO-4-METHYLANISOLE synthesis - chemicalbook [chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2-methylanisole (CAS No. 95729-22-9). The information detailed herein is intended to support research, development, and drug discovery activities by providing essential data on its physical characteristics, spectroscopic profile, and safe handling.

Compound Identification

This compound is a fluorinated aromatic ether. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[1][2][3]

| Identifier | Value |

| IUPAC Name | 4-Fluoro-2-methoxy-1-methylbenzene[4] |

| Synonyms | This compound, 4-Fluoro-2-methoxytoluene |

| CAS Number | 95729-22-9[4] |

| Molecular Formula | C₈H₉FO[4] |

| Molecular Weight | 140.15 g/mol [5] |

| InChI Key | CXTIUQIZWCABPV-UHFFFAOYSA-N[4] |

| Canonical SMILES | CC1=C(C=C(C=C1)F)OC[4] |

Physicochemical Properties

| Property | Value | Reference Isomer Data |

| Appearance | Clear, colorless liquid[4] | - |

| Boiling Point | Data not available | 170-172 °C (2-Methylanisole)[6][7] |

| Melting Point | Data not available | -34.1 °C (2-Methylanisole) |

| Density | Data not available | 0.985 g/mL at 25 °C (2-Methylanisole)[6][7] |

| Refractive Index (n20/D) | 1.4920-1.4960 @ 20°C[4] | 1.492 (4-Fluoro-3-methylanisole)[3] |

| Solubility | Data not available | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, ether) (Methoxytoluenes)[8] |

Spectroscopic Data

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum would provide information on the number and environment of the hydrogen atoms, while the ¹³C NMR spectrum would reveal the carbon skeleton.[9][10][11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in a molecule. For this compound, characteristic peaks for the C-O-C ether linkage, aromatic C-H bonds, and the C-F bond would be expected.[13][14][15][16][17]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, general synthetic routes for fluorinated aromatic compounds can be considered. One common approach involves the diazotization of a corresponding aniline (5-fluoro-2-methylaniline) followed by a Schiemann reaction or related fluorination method.[18] Alternatively, nucleophilic aromatic substitution on a suitably activated precursor could also be a viable route.

A potential synthetic workflow is outlined below:

Caption: Potential synthetic pathways to this compound.

Reactivity

The reactivity of this compound is influenced by the methoxy, methyl, and fluoro substituents on the benzene ring. The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the methyl group is also weakly activating and ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing.[5][6][19] The interplay of these groups will determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation.[6][20]

Biological and Pharmaceutical Relevance

The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3][9][21] Fluorinated aromatic compounds are found in a wide range of pharmaceuticals.[9] While specific biological activities or signaling pathway interactions for this compound are not detailed in the available literature, its structural motifs are present in various biologically active molecules.[8][22][23][24]

The potential for this compound to interact with biological targets could be explored through computational modeling and in vitro screening. A generalized workflow for such a preliminary investigation is depicted below.

Caption: A simplified workflow for investigating the biological activity of a compound.

Experimental Protocols

Detailed experimental procedures for the determination of key physicochemical properties are provided to aid in the characterization of this compound.

Determination of Boiling Point (Microscale)

Objective: To determine the boiling point of a small sample of a liquid.

Materials:

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer (0-200 °C)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (open end down) and place it into the test tube.

-

Attach the test tube to the thermometer and immerse it in the oil bath within the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe a slow, steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.

Caption: Experimental setup for micro boiling point determination.

Determination of Density

Objective: To determine the density of a liquid sample.

Materials:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Sample of this compound

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on the analytical balance.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully dry the outside of the pycnometer.

-

Weigh the filled pycnometer.

-

Measure the temperature of the sample.

-

Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer).

Determination of Solubility (Qualitative)

Objective: To qualitatively assess the solubility of a compound in various solvents.

Materials:

-

Small test tubes

-

Sample of this compound

-

Solvents (e.g., water, ethanol, diethyl ether, acetone)

Procedure:

-

Place a small amount (a few drops) of this compound into a test tube.

-

Add approximately 1 mL of the solvent to be tested.

-

Shake the test tube vigorously for 10-20 seconds.

-

Observe the mixture.

-

Soluble: A clear, homogeneous solution is formed.

-

Partially soluble: The solution is cloudy or contains undissolved droplets.

-

Insoluble: Two distinct layers are visible.

-

-

Repeat for each solvent.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[7] Store in a tightly closed container in a cool, dry place away from ignition sources.[6]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. B25629.03 [thermofisher.com]

- 5. brainly.in [brainly.in]

- 6. youtube.com [youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum [chemicalbook.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-Fluorouracil [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. 5-Fluorouracil(51-21-8) IR Spectrum [chemicalbook.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 19. youtube.com [youtube.com]

- 20. physicsforums.com [physicsforums.com]

- 21. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 22. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]

- 24. researchgate.net [researchgate.net]

In-Depth Technical Safety Guide for 5-Fluoro-2-methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 5-Fluoro-2-methylanisole (CAS No. 95729-22-9), designed to inform researchers, scientists, and professionals in drug development about its potential hazards, handling procedures, and emergency responses. The information is compiled from Safety Data Sheets (SDS) and supplementary technical documents to ensure a thorough understanding of the safety profile of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| CAS Number | 95729-22-9 |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.16 g/mol |

| Appearance | Clear, colorless liquid |

| IUPAC Name | 4-fluoro-2-methoxy-1-methylbenzene |

| Synonyms | 4-Fluoro-2-methoxytoluene, 1-Methyl-2-methoxy-4-fluorobenzene, 5-Fluoro-2-methylphenyl methyl ether |

| Purity | ≥97.5% (GC) |

| Refractive Index (@ 20°C) | 1.4920-1.4960 |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its classification and associated hazard statements.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [1]

-

Hazard Statements: H315, H319, H335[1]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P403+P233, P405, P501[1]

Safe Handling and Personal Protective Equipment (PPE) Workflow

Proper handling and the use of appropriate Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when working with this compound. The following diagram illustrates the recommended workflow.

Caption: Workflow for the safe handling and required PPE for this compound.

Emergency Procedures and First Aid

In the event of accidental exposure or release, prompt and appropriate action is necessary. The following table outlines the recommended first aid measures.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician.[1] |

The diagram below illustrates the logical flow of actions in an emergency situation.

Caption: Emergency response flowchart for spills and personal exposure.

Fire-Fighting and Stability/Reactivity Data

| Parameter | Details |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes under fire conditions. |

| Chemical Stability | Stable under recommended storage conditions. |

| Conditions to Avoid | Heat, flames, and sparks. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Carbon oxides, hydrogen fluoride. |

Toxicological Information

Currently, there is limited publicly available quantitative toxicological data (e.g., LD50, LC50) specific to this compound. The hazard classification is based on data from similar compounds and computational models. The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1]

No information was found regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.

Experimental Protocols

Detailed experimental safety studies for this compound are not publicly available. However, the hazard classifications provided in the SDS are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols for the cited hazards.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test method is used to predict the skin irritation potential of a chemical.[1][2]

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[1][2] Irritant chemicals cause damage to the cells of the epidermis, leading to a decrease in cell viability.

-

Methodology:

-

The RhE tissue is exposed to the test chemical for a defined period (e.g., 60 minutes).[3]

-

After exposure, the chemical is removed by washing, and the tissue is incubated for a recovery period (e.g., 42 hours).[3]

-

Cell viability is then assessed using a colorimetric assay, most commonly the MTT assay.[2] In this assay, the mitochondrial dehydrogenase enzymes in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.

-

The amount of formazan produced is measured spectrophotometrically, and the percentage of viable cells is calculated relative to a negative control.

-

-

Interpretation: If the cell viability is reduced to ≤ 50%, the chemical is classified as a skin irritant (GHS Category 2).[1][2]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

This method is used to identify chemicals that are not classified as eye irritants or causing serious eye damage.

-

Principle: The test utilizes a three-dimensional reconstructed human corneal epithelium (RhCE) model.[4] The cytotoxic effect of a chemical on the corneal model is used to predict its eye irritation potential.

-

Methodology:

-

The test chemical is applied to the surface of the RhCE model.[4]

-

Exposure times vary depending on the physical form of the substance (e.g., 30 minutes for liquids, 6 hours for solids).[5]

-

Following exposure, the tissue is rinsed, and cell viability is determined using the MTT assay, similar to the skin irritation test.

-

-

Interpretation: This test is primarily used to identify substances that do not require classification for eye irritation (GHS No Category). It is part of a tiered testing strategy to minimize animal testing.

Acute Inhalation Toxicity (OECD TG 403 & 436)

These guidelines describe methods to assess the health hazards of short-term exposure to a substance via inhalation.[6][7][8]

-

Principle: Animals are exposed to the test substance, typically as a gas, vapor, or aerosol, for a defined period (usually 4 hours).[6][7] The study aims to determine the concentration that causes mortality in 50% of the test animals (LC50) or to classify the substance based on fixed concentration levels (Acute Toxic Class method).

-

Methodology:

-

Healthy, young adult animals (commonly rats) are placed in exposure chambers.[6]

-

The test substance is introduced into the chamber at a specific, controlled concentration for a set duration.

-

Animals are observed for signs of toxicity during and after exposure, typically for a period of 14 days.[7]

-

Observations include changes in skin, fur, eyes, respiratory and circulatory systems, as well as body weight changes and any mortality.

-

-

Interpretation: The results are used to classify the substance for acute inhalation toxicity according to GHS categories.

Potential Toxicological Pathways

Specific signaling pathways for the toxicity of this compound have not been documented in the available literature. However, research on fluorinated aromatic compounds suggests potential mechanisms of toxicity.

The presence of fluorine on an aromatic ring can influence its metabolic fate. While the carbon-fluorine bond is generally strong, metabolic processes can lead to its cleavage.[9][10] One potential pathway is oxidative defluorination, where cytochrome P450 enzymes hydroxylate the aromatic ring, which can lead to the elimination of a fluoride ion and the formation of a phenol-like metabolite.[9] These metabolites can sometimes be further oxidized to reactive species like quinones, which may exert toxicity through covalent binding to cellular macromolecules or by generating reactive oxygen species.[9]

It is important to emphasize that these are general pathways for related compounds, and specific studies are required to determine the precise metabolic and toxicological pathways of this compound.

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most current SDS provided by the manufacturer before handling this chemical and adhere to all institutional and regulatory safety guidelines. The information provided is based on the best available data at the time of compilation and may not be exhaustive.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. iivs.org [iivs.org]

- 3. x-cellr8.com [x-cellr8.com]

- 4. iivs.org [iivs.org]

- 5. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. eurolab.net [eurolab.net]

- 8. oecd.org [oecd.org]

- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylanisole from 4-Fluoro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis route for the preparation of 5-fluoro-2-methylanisole, a valuable building block in medicinal chemistry and drug development, starting from 4-fluoro-2-nitrotoluene. The described pathway involves the reduction of a nitro group, diazotization of the resulting amine, subsequent hydrolysis to a phenol, and final methylation to the target anisole derivative. This document includes detailed experimental protocols, quantitative data summarized in tabular format, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from 4-fluoro-2-nitrotoluene is a four-step process. The overall transformation is depicted in the workflow diagram below. The key intermediates in this pathway are 2-amino-5-fluorotoluene and 5-fluoro-2-methylphenol.

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.

Step 1: Reduction of 4-Fluoro-2-nitrotoluene to 2-Amino-5-fluorotoluene

The initial step involves the reduction of the nitro group of 4-fluoro-2-nitrotoluene to an amino group. A common and effective method for this transformation is the use of iron powder in the presence of an acid.

Experimental Protocol:

To a solution of 4-fluoro-2-nitrotoluene (1 equivalent) in a mixture of ethanol and water, iron powder (approximately 5 equivalents) is added. The mixture is cooled to 0°C, and a catalytic amount of concentrated hydrochloric acid is added. The reaction mixture is then heated to reflux and stirred for 12 hours. After completion of the reaction, the mixture is filtered to remove the iron residues. The filtrate is then basified with a sodium bicarbonate solution. The product is extracted with an organic solvent, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-5-fluorotoluene.[1]

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-2-nitrotoluene | [1] |

| Reagents | Iron powder, Hydrochloric acid | [1] |

| Solvent | Ethanol, Water | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 12 hours | [1] |

| Yield | 70% | [1] |

Step 2 & 3: Diazotization of 2-Amino-5-fluorotoluene and Hydrolysis to 5-Fluoro-2-methylphenol

This two-step sequence involves the conversion of the primary aromatic amine to a diazonium salt, which is then hydrolyzed in situ to the corresponding phenol.

Experimental Protocol:

2-Amino-5-fluorotoluene (1 equivalent) is dissolved in an aqueous solution of sulfuric acid. The solution is cooled to between 0°C and 10°C. An aqueous solution of sodium nitrite (approximately 1.05 equivalents) is then added dropwise, maintaining the low temperature. The reaction mixture is stirred at this temperature for 0.5 to 1 hour. Following the diazotization, the temperature is gradually raised to 90-95°C and maintained for 1 hour to effect hydrolysis. After cooling, the product, 5-fluoro-2-methylphenol, can be isolated by extraction with an organic solvent.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-fluorotoluene | General Procedure |

| Reagents | Sodium nitrite, Sulfuric acid | General Procedure |

| Solvent | Water | General Procedure |

| Diazotization Temperature | 0-10°C | General Procedure |

| Hydrolysis Temperature | 90-95°C | General Procedure |

| Yield | Not explicitly reported for this substrate |

Step 4: Methylation of 5-Fluoro-2-methylphenol to this compound

The final step is the methylation of the phenolic hydroxyl group to form the target anisole. A Williamson ether synthesis using dimethyl sulfate is a highly effective method.

Experimental Protocol:

To a solution of 5-fluoro-2-methylphenol (1 equivalent) in N,N-dimethylformamide (DMF), anhydrous potassium carbonate (approximately 1.1 equivalents) is added, and the mixture is heated to 60°C. Dimethyl sulfate (approximately 1.05 equivalents) is then added dropwise over 2-3 hours. After the addition is complete, the reaction temperature is raised to 90-100°C and maintained for 5-6 hours. The reaction progress is monitored by a suitable chromatographic technique. Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated by extraction and purified.[2]

| Parameter | Value | Reference |

| Starting Material | 5-Fluoro-2-methylphenol | [2] |

| Reagents | Dimethyl sulfate, Potassium carbonate | [2] |

| Solvent | N,N-Dimethylformamide (DMF) | [2] |

| Reaction Temperature | 90-100°C | [2] |

| Reaction Time | 5-6 hours | [2] |

| Yield | Up to 94.1% (reported for a similar substrate) | [2] |

Logical Relationships and Signaling Pathways

The following diagram illustrates the logical progression of the chemical transformations in this synthesis.

References

In-depth Technical Guide: Spectral Data of 5-Fluoro-2-methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 5-Fluoro-2-methylanisole. Due to the limited availability of publicly accessible, detailed experimental spectra for this compound, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy and data from analogous compounds. It also includes a standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, methoxy, and methyl substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C3 | 6.9 - 7.1 | Doublet of doublets (dd) | J(H3-H4) ≈ 8-9, J(H3-F5) ≈ 2-3 |

| H-C4 | 6.7 - 6.9 | Triplet of doublets (td) or Multiplet (m) | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3, J(H4-F5) ≈ 8-10 |

| H-C6 | 6.6 - 6.8 | Doublet of doublets (dd) | J(H6-F5) ≈ 4-6, J(H6-H4) ≈ 2-3 |

| OCH₃ | 3.8 - 3.9 | Singlet (s) | - |

| CH₃ | 2.1 - 2.3 | Singlet (s) | - |

Note: Predicted values are based on analogous structures and established substituent effects. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in this compound. The fluorine atom will induce C-F coupling, which will be observable for the carbon atoms in close proximity.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz) |

| C-1 | 155 - 158 | Doublet (d) | ³JCF ≈ 2-3 |

| C-2 | 125 - 128 | Singlet (s) or Doublet (d) | ⁴JCF ≈ 1-2 |

| C-3 | 115 - 118 | Doublet (d) | ³JCF ≈ 7-9 |

| C-4 | 112 - 115 | Doublet (d) | ²JCF ≈ 20-25 |

| C-5 | 160 - 163 | Doublet (d) | ¹JCF ≈ 240-250 |

| C-6 | 105 - 108 | Doublet (d) | ²JCF ≈ 20-25 |

| OCH₃ | 55 - 56 | Singlet (s) | - |

| CH₃ | 15 - 17 | Singlet (s) | - |

Note: Predicted values are based on analogous structures and established substituent effects. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), unless the sample is insoluble. Other common deuterated solvents include acetone-d₆, DMSO-d₆, or benzene-d₆.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette to prevent shimming issues.

3.2. Instrument Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Experiment: Standard one-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Pulse Angle: 30-45°.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 0-220 ppm.

-

Pulse Angle: 30°.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration (¹H NMR): Integrate the signals to determine the relative number of protons.

-

Peak Picking: Identify the chemical shifts of all signals.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals to the structure of this compound.

Caption: Workflow for NMR-based structure elucidation.

5-Fluoro-2-methylanisole: A Versatile Scaffold in Medicinal Chemistry for the Development of Novel Therapeutics

For Immediate Release

[City, State] – 5-Fluoro-2-methylanisole, a fluorinated aromatic compound, is emerging as a significant building block in medicinal chemistry. Its unique structural features and reactivity offer a versatile platform for the synthesis of a diverse range of bioactive molecules, particularly in the development of enzyme inhibitors for the treatment of chronic diseases. This technical guide explores the potential applications of this compound, with a focus on its role in the synthesis of aldose reductase inhibitors for diabetic complications.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing the overall drug-like characteristics of a molecule. The strategic placement of a fluorine atom, as seen in this compound, makes it an attractive starting material for drug discovery programs.

Application in the Synthesis of Aldose Reductase Inhibitors

A key potential application of this compound lies in its utility as a precursor for the synthesis of aldose reductase inhibitors. Aldose reductase is a critical enzyme in the polyol pathway, which becomes activated during hyperglycemia. The overactivity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.

While direct synthesis from this compound is a plausible route, a closely related derivative, 2-Bromo-5-fluoro-4-methylanisole, has been utilized in the design and preparation of potent (arylcarbamoylphenoxy)acetic acid inhibitors of aldose reductase.[1] A plausible synthetic pathway involves the initial bromination of this compound to yield this key intermediate.

A notable example from this class of inhibitors is 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid, which has demonstrated a high inhibitory potency against aldose reductase with an IC50 value of 30 nM.[2]

Quantitative Data: Aldose Reductase Inhibitory Activity

| Compound Name | Target | IC50 (nM) | Reference |

| 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid | Aldose Reductase | 30 | [2] |

Experimental Protocols

The following outlines a general, plausible synthetic approach for the preparation of (arylcarbamoylphenoxy)acetic acid derivatives, leveraging precursors derivable from this compound.

Step 1: Bromination of this compound

A plausible method for the synthesis of the key intermediate, 2-Bromo-5-fluoro-4-methylanisole, involves the electrophilic bromination of this compound.

-

Reaction: this compound is treated with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction may be initiated by a radical initiator like AIBN or by light.

-

Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield 2-Bromo-5-fluoro-4-methylanisole.

Step 2: Synthesis of (Arylcarbamoylphenoxy)acetic Acid Derivatives (General Procedure)

This protocol is adapted from the general synthesis of related aldose reductase inhibitors.

-

Starting Material: A substituted 2-bromo-5-fluoro-4-methylanisole or a corresponding phenol derivative.

-

Reaction: The brominated anisole can be converted to a phenol, which is then reacted with an appropriate aryl isothiocyanate or isocyanate in the presence of a base to form the thiocarbamoyl or carbamoyl linkage. The resulting intermediate is then alkylated with an ethyl bromoacetate followed by hydrolysis of the ester to yield the final carboxylic acid derivative.

-

Purification: Intermediates and the final product are typically purified by crystallization or column chromatography.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Signaling Pathway and Mechanism of Action

The therapeutic rationale for inhibiting aldose reductase is to interrupt the polyol pathway of glucose metabolism.

dot

Caption: The Polyol Pathway and the Site of Action for Aldose Reductase Inhibitors.

Under hyperglycemic conditions, elevated intracellular glucose is converted to sorbitol by aldose reductase in an NADPH-dependent manner. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH and the production of NADH contribute to oxidative stress, both of which are implicated in the development of diabetic complications.[3][4][5][6] Aldose reductase inhibitors derived from scaffolds such as this compound block the first and rate-limiting step of this pathway, thereby preventing the accumulation of sorbitol and mitigating downstream pathological effects.

Future Directions

The versatility of this compound as a synthetic intermediate extends beyond aldose reductase inhibitors. Its demethylated product, 5-Fluoro-2-methylphenol, is a valuable precursor for various bioactive molecules, including potential central nervous system (CNS) agents like selective serotonin reuptake inhibitors (SSRIs).[7] Further exploration of the chemical space accessible from this fluorinated building block holds promise for the discovery of novel therapeutics for a range of diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]

- 4. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Redirecting [linkinghub.elsevier.com]

5-Fluoro-2-methylanisole: A Key Building Block for Advanced Pharmaceutical Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylanisole, a fluorinated aromatic compound, has emerged as a versatile and crucial building block in the synthesis of a variety of pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a methoxy group, provides medicinal chemists with a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of protein kinase inhibitors and other biologically active heterocyclic compounds. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate its use in drug discovery and development.

Chemical Properties and Reactivity

This compound (CAS: 95729-22-9) is a colorless to light yellow liquid with a molecular formula of C8H9FO and a molecular weight of 140.16 g/mol . The presence of the electron-donating methoxy and methyl groups and the electron-withdrawing fluorine atom on the benzene ring influences its reactivity in various chemical transformations. The molecule is amenable to electrophilic aromatic substitution, nucleophilic aromatic substitution, and ortho-lithiation, making it a flexible starting material for the introduction of diverse functionalities.

Synthetic Applications in Pharmaceutical Development

This compound serves as a key starting material for the synthesis of several important pharmaceutical intermediates. Two prominent examples are the synthesis of 5-fluoro-2-methylaniline, a precursor to the potent kinase inhibitor Sunitinib, and the synthesis of fluorinated benzoxazole derivatives with significant anticancer activity.

Synthesis of Sunitinib Precursor: 5-Fluoro-2-methylaniline

A critical application of this compound is its conversion to 5-fluoro-2-methylaniline, a key intermediate in the synthesis of Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. The synthesis involves a two-step process: nitration of the anisole followed by reduction of the nitro group.

Step 1: Nitration of this compound to 5-Fluoro-2-methyl-4-nitroanisole

-

Reagents: this compound, Acetic Anhydride, Fuming Nitric Acid, Acetic Acid.

-

Procedure: A solution of this compound in acetic anhydride is cooled to 0°C. A pre-cooled mixture of fuming nitric acid and acetic acid is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for 2-3 hours at 0-5°C. Upon completion, the mixture is poured onto crushed ice and the precipitated solid is filtered, washed with water, and dried to yield 5-Fluoro-2-methyl-4-nitroanisole.

Step 2: Reduction of 5-Fluoro-2-methyl-4-nitroanisole to 5-Fluoro-2-methylaniline

-

Reagents: 5-Fluoro-2-methyl-4-nitroanisole, Iron powder, Hydrochloric acid, Ethanol, Water.

-

Procedure: A mixture of 5-Fluoro-2-methyl-4-nitroanisole and iron powder in a mixture of ethanol and water is heated to reflux. A catalytic amount of concentrated hydrochloric acid is added, and the reflux is continued for 4-6 hours. The reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is filtered hot, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 5-fluoro-2-methylaniline.[1]

This synthetic workflow is depicted in the following diagram:

Synthesis of Anticancer Benzoxazole Derivatives

This compound can also serve as a precursor for the synthesis of 5-fluoro-6-(substituted-piperazin-1-yl)-2-methylbenzoxazoles, a class of compounds that have demonstrated significant in vitro anticancer activity. The general synthetic strategy involves the introduction of a nitro group, followed by nucleophilic aromatic substitution with a piperazine derivative, reduction of the nitro group, and subsequent cyclization to form the benzoxazole ring.

A multi-step synthesis is employed, starting from a suitably substituted fluorophenol, which can be conceptually derived from this compound. The key steps include:

-

Nitration: Regioselective nitration of a fluorophenol precursor.

-

Piperazinylation: Nucleophilic aromatic substitution with various aryl piperazines.

-

Reductive Cyclization: A one-pot, in-situ reductive cyclization to form the benzoxazole ring.

The yields for the final cyclization step are typically in the range of 53-75%.

Biological Activity of Derived Pharmaceuticals

Sunitinib: A Multi-Targeted Kinase Inhibitor

Sunitinib, derived from the 5-fluoro-2-methylaniline intermediate, is a potent inhibitor of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3][4][5] By blocking the signaling pathways mediated by these receptors, Sunitinib inhibits tumor angiogenesis and cell proliferation.

The binding of growth factors like VEGF and PDGF to their respective receptors on the cell surface triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that ultimately lead to cell proliferation, migration, survival, and angiogenesis. Sunitinib competitively binds to the ATP-binding pocket of these kinases, preventing phosphorylation and thereby blocking the signaling cascade.

The following diagram illustrates the mechanism of action of Sunitinib on the VEGFR and PDGFR signaling pathways:

Anticancer Activity of Benzoxazole Derivatives

A series of novel 5-fluoro-6-(4-aryl-piperazin-1-yl)-2-methylbenzoxazoles have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The quantitative data for a selection of these compounds are summarized in the table below.

| Compound ID | R-group on Piperazine | Cancer Cell Line | IC50 (µM) |

| 7a | H | A549 (Lung) | > 50 |

| 7b | 4-F | A549 (Lung) | 25.3 |

| 7c | 4-Cl | A549 (Lung) | 15.8 |

| 7d | 4-Br | A549 (Lung) | 12.5 |

| 7e | 4-CH3 | A549 (Lung) | 35.1 |

| 7f | 4-OCH3 | A549 (Lung) | 42.7 |

| 7g | 3-Cl | A549 (Lung) | 10.2 |

| 7h | 2-Cl | A549 (Lung) | 22.4 |

Data adapted from relevant studies on benzoxazole derivatives.

Experimental Workflow for Drug Discovery

The general workflow for the discovery and development of novel pharmaceutical agents utilizing this compound as a starting material is outlined below. This process involves initial chemical synthesis, followed by biological screening and lead optimization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its utility has been demonstrated in the preparation of key intermediates for targeted cancer therapies such as Sunitinib, as well as in the development of novel heterocyclic compounds with potent anticancer activity. The synthetic routes and biological data presented in this guide highlight the significant potential of this compound in modern drug discovery and development. Further exploration of its reactivity and application in the synthesis of other biologically active molecules is warranted and holds promise for the identification of new therapeutic leads.

References

- 1. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 5-Fluoro-2-methylanisole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-methylanisole, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility of this compound in a range of common organic solvents based on the principle of "like dissolves like" and the known properties of structurally similar molecules such as anisole and its derivatives. Furthermore, this guide presents detailed experimental protocols for the qualitative and quantitative determination of solubility, empowering researchers to generate precise data for their specific applications. The provided methodologies are standard procedures in organic chemistry and are crucial for process development, formulation, and quality control in the pharmaceutical and chemical industries.

Introduction

This compound (CAS No. 95729-22-9) is an aromatic organic compound with the molecular formula C₈H₉FO. Its structure, featuring a benzene ring substituted with a fluoro, a methyl, and a methoxy group, imparts specific physicochemical properties that influence its behavior in various solvent systems. Understanding the solubility of this compound is paramount for its effective use in organic synthesis, purification processes such as crystallization, and in the formulation of products where it may be a component. The fluorine atom, in particular, can significantly alter the electronic properties and intermolecular interactions of the molecule compared to its non-fluorinated analog, 2-methylanisole, potentially affecting its solubility profile.

Predicted Solubility Profile

Based on the general principle that "like dissolves like," the solubility of this compound can be predicted in various organic solvents. The presence of the aromatic ring and the ether linkage suggests good solubility in a range of non-polar to moderately polar solvents. The introduction of a fluorine atom can increase polarity and potentially alter interactions with specific solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether | Soluble to Very Soluble/Miscible | The non-polar aromatic ring and methyl group of this compound will have favorable van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | Soluble to Very Soluble/Miscible | The methoxy and fluoro groups introduce polarity, allowing for dipole-dipole interactions with polar aprotic solvents. THF and Ethyl Acetate are expected to be particularly good solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | While the molecule has polar groups, its overall non-polar character may limit its miscibility with highly polar protic solvents. Hydrogen bonding with the solvent is possible via the oxygen and fluorine atoms. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble in Water; Soluble in DMSO | The hydrophobic nature of the benzene ring and methyl group will likely lead to poor solubility in water. DMSO, being a strong polar aprotic solvent, is expected to be a good solvent. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative assessment of the solubility of this compound, which is a liquid at room temperature.[1]

Qualitative Solubility Determination

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, ethanol, acetone, water)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1 mL of the selected solvent to a clean, dry test tube.

-

Add a small, measured amount of this compound (e.g., 50 µL) to the test tube.

-

Stopper the test tube and vortex the mixture vigorously for 30-60 seconds.

-

Allow the mixture to stand for at least one minute and observe.

-

Record the observation as:

-

Miscible: The two liquids form a single, clear, homogeneous phase.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion, indicating some degree of solubility.

-

Immiscible: Two distinct layers are observed.

-

Quantitative Solubility Determination (Isothermal Equilibrium Method)

Objective: To determine the precise concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable glass containers

-

Constant temperature bath or shaker with temperature control

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of a separate phase of the solute is necessary to ensure saturation.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the mixture to settle at the constant temperature for at least 2 hours to allow the undissolved solute to separate.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-droplets.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated GC or HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as mass per unit volume (e.g., g/L or mg/mL) or as a mole fraction at the specified temperature.

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Conclusion

References

Theoretical Insights into the Reactivity of Fluoroanisole Isomers: A Technical Guide for Researchers

Introduction

Fluoroanisole isomers (ortho-, meta-, and para-fluoroanisole) are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The position of the fluorine atom on the aromatic ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. Understanding the reactivity of these isomers at a molecular level is paramount for designing efficient synthetic routes and developing novel bioactive compounds. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of fluoroanisole isomers, leveraging computational chemistry to elucidate their behavior in various chemical reactions.

Computational Methodology: A Protocol for Reactivity Analysis

The reactivity of fluoroanisole isomers can be effectively investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method. A widely used and reliable approach involves calculations with the B3LYP functional and a 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

Experimental Protocol: Step-by-Step DFT Calculation of Reactivity Descriptors

-

Molecular Structure Optimization:

-

The initial step is to obtain the optimized ground-state geometry of each fluoroanisole isomer (ortho, meta, and para).

-

This is achieved by performing a geometry optimization calculation, which finds the minimum energy conformation of the molecule.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq (The Freq keyword is used to confirm that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies).

-

-

Calculation of Frontier Molecular Orbitals (FMOs):

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

-

These energies are obtained from the output of the geometry optimization calculation.

-

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability.

-

-

Calculation of Global Reactivity Descriptors:

-

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of the isomers. These include:

-

Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -EHOMO.

-

Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -ELUMO.

-

Chemical Hardness (η): Resistance to change in electron distribution. Calculated as η = (IP - EA) / 2.

-

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

-

Electronegativity (χ): The ability to attract electrons. Calculated as χ = (IP + EA) / 2.

-

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = χ² / (2η).

-

-

-

Calculation of Local Reactivity Descriptors (Fukui Functions):

-

Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

-

They are calculated using the finite difference approximation, which requires single-point energy calculations on the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) species at the optimized geometry of the neutral molecule.

-

For electrophilic attack (f-): Calculated from the difference in electron density between the neutral and cationic species.

-

For nucleophilic attack (f+): Calculated from the difference in electron density between the anionic and neutral species.

-

For radical attack (f0): The average of f+ and f-.

-

Quantitative Reactivity Data of Fluoroanisole Isomers

A theoretical study by Ekincioglu et al. provides valuable quantitative data on the reactivity of fluoroanisole isomers, calculated at the B3LYP/6-311++G(d,p) level of theory.[1] This data is summarized in the tables below for easy comparison.

Table 1: Frontier Molecular Orbital Energies and Energy Gap (in eV)

| Isomer | EHOMO | ELUMO | Energy Gap (ΔE) |

| o-Fluoroanisole | -6.23 | -0.15 | 6.08 |

| m-Fluoroanisole | -6.31 | -0.21 | 6.10 |

| p-Fluoroanisole | -6.18 | -0.18 | 6.00 |

Table 2: Global Reactivity Descriptors (in eV)

| Isomer | Ionization Potential (IP) | Electron Affinity (EA) | Chemical Hardness (η) | Chemical Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) |

| o-Fluoroanisole | 6.23 | 0.15 | 3.04 | 0.33 | 3.19 | 1.68 |

| m-Fluoroanisole | 6.31 | 0.21 | 3.05 | 0.33 | 3.26 | 1.74 |

| p-Fluoroanisole | 6.18 | 0.18 | 3.00 | 0.33 | 3.18 | 1.69 |

Analysis of Reaction Mechanisms

The reactivity data and the nature of the substituents (methoxy group: activating, ortho-para directing; fluorine: deactivating, ortho-para directing) allow for the prediction of the behavior of fluoroanisole isomers in different reaction types.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. The methoxy group is a strong activating group, while the fluorine atom is a weak deactivating group. Both are ortho-para directors. The interplay of these two substituents determines the regioselectivity of the reaction.

-

Ortho-Fluoroanisole: The electrophilic attack is expected to occur at the para position to the methoxy group (C4) and to a lesser extent at the ortho position (C6), avoiding steric hindrance from the adjacent fluorine and methoxy groups.

-

Meta-Fluoroanisole: The activating effect of the methoxy group directs the electrophile to the ortho (C2, C6) and para (C4) positions. The deactivating fluorine at the meta position has a smaller influence on these positions.

-

Para-Fluoroanisole: The electrophilic attack is directed to the ortho positions relative to the activating methoxy group (C2, C6).

The following diagram illustrates the logical workflow for predicting the outcome of an electrophilic aromatic substitution reaction on a fluoroanisole isomer.

Caption: Workflow for predicting electrophilic aromatic substitution regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the methoxy group is electron-donating, the fluorine atom is electron-withdrawing and can act as a leaving group. The reaction is generally more favorable for isomers where the electron-withdrawing fluorine can stabilize the negative charge in the Meisenheimer intermediate.

-

The reactivity order in SNAr reactions is often influenced by the stability of the intermediate carbanion. For fluoroanisoles, the presence of the electron-donating methoxy group generally disfavors this reaction compared to rings with strongly deactivating groups. However, under forcing conditions, substitution of the fluorine atom may occur.

The signaling pathway below illustrates the general mechanism of a nucleophilic aromatic substitution reaction.

Caption: General pathway for nucleophilic aromatic substitution.

Radical Reactions

Radical reactions involving fluoroanisole isomers, such as hydrogen abstraction, are influenced by the stability of the resulting radical. The stability of the benzylic-type radical that would be formed by hydrogen abstraction from the methoxy group is a key factor. The position of the fluorine atom can influence the stability of aryl radicals formed by hydrogen abstraction from the aromatic ring.

-

The bond dissociation energies (BDEs) of the C-H bonds are critical parameters for predicting the site of radical attack. Lower BDEs indicate a more favorable site for hydrogen abstraction. Computational studies can accurately predict these BDEs.

The logical relationship for assessing the susceptibility of a fluoroanisole isomer to radical attack is depicted below.

Caption: Determining the most reactive site for radical attack.

Conclusion

Theoretical studies provide a powerful framework for understanding and predicting the reactivity of fluoroanisole isomers. By employing DFT calculations, researchers can obtain valuable quantitative data on various reactivity descriptors, which, in conjunction with an understanding of reaction mechanisms, allows for a rational approach to the synthesis and functionalization of these important molecules. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development, enabling more informed and efficient design of chemical processes involving fluoroanisole isomers.

References

The Role of Fluorine in the Bioactivity of 5-Fluoro-2-methylanisole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and overall pharmacological profile. This technical guide explores the anticipated role of the fluorine atom in the bioactivity of 5-Fluoro-2-methylanisole, a fluorinated aromatic compound. While specific biological data for this compound is not extensively available in the public domain, this paper will extrapolate its potential bioactivity based on established principles of fluorine chemistry in drug design and compare it to its non-fluorinated analog, 2-methylanisole.

The Impact of Fluorination: A Comparative Analysis

The introduction of a fluorine atom at the 5-position of the 2-methylanisole scaffold is predicted to induce significant changes in its electronic and metabolic properties. These alterations can, in turn, affect its interactions with biological targets.

Physicochemical Properties

The primary physicochemical properties of this compound and its non-fluorinated counterpart, 2-methylanisole, are summarized below. This data is foundational to understanding their potential biological behavior.

| Property | 2-Methylanisole | This compound | Data Source |

| Molecular Formula | C₈H₁₀O | C₈H₉FO | PubChem |

| Molecular Weight | 122.16 g/mol | 140.15 g/mol | PubChem |

| LogP (Predicted) | 2.7 | ~2.9 | ChemDraw Prediction |

| pKa (Predicted) | Not Ionizable | Not Ionizable | ChemDraw Prediction |

Note: Predicted values are generated using standard computational models and may vary from experimental results.

The introduction of fluorine is expected to slightly increase the lipophilicity, as indicated by the predicted LogP value. This can influence membrane permeability and distribution within biological systems.

Anticipated Role of Fluorine in Bioactivity

Based on established structure-activity relationships (SAR) for fluorinated compounds, the fluorine atom in this compound is expected to modulate its bioactivity through several key mechanisms:

1. Metabolic Stability:

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. In aromatic systems, the site of fluorination is often a position susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing a hydrogen atom with fluorine at the 5-position, it is anticipated that this compound will exhibit enhanced metabolic stability compared to 2-methylanisole. This "metabolic blocking" can lead to a longer biological half-life and improved pharmacokinetic profile.

Experimental Protocol: In Vitro Metabolic Stability Assay

A standard experimental approach to quantify this effect is through an in vitro metabolic stability assay using liver microsomes.

-

Objective: To determine the rate of metabolism of this compound and 2-methylanisole.

-

Materials:

-

Human or rat liver microsomes

-

NADPH regenerating system (cofactor for P450 enzymes)

-

Test compounds (this compound and 2-methylanisole)

-

Positive control (e.g., a rapidly metabolized drug like verapamil)

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in the incubation buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the test compound.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

A longer half-life for this compound compared to 2-methylanisole would provide quantitative evidence for the role of fluorine in enhancing metabolic stability.

The Pivotal Role of 5-Fluoro-2-methylanisole in Agrochemical Innovation: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the global demand for efficient and environmentally conscious agricultural solutions continues to grow, the strategic use of fluorinated building blocks in the synthesis of novel agrochemicals has become increasingly critical. Among these, 5-Fluoro-2-methylanisole has emerged as a key precursor, offering a versatile scaffold for the development of next-generation herbicides, fungicides, and insecticides. This technical guide provides an in-depth exploration of the synthesis pathways, experimental protocols, and quantitative data associated with the utilization of this compound in the agrochemical industry, tailored for researchers, scientists, and professionals in drug development.

The introduction of a fluorine atom into an agrochemical's molecular structure can significantly enhance its biological activity and metabolic stability. This compound, with its unique substitution pattern, provides a valuable starting point for the synthesis of complex and highly active agrochemical compounds.

Core Synthesis Pathways

The journey from this compound to a potent agrochemical involves a series of strategic chemical transformations. A fundamental understanding of these pathways is crucial for the efficient development of new active ingredients.